N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
“N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide” is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide” typically involves multiple steps:
Formation of the 4-fluorophenylsulfonyl group: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the final sulfonamide: This step involves the reaction of the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Use as a probe to study biological processes at the molecular level.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenylsulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
The unique combination of the 4-fluorophenylsulfonyl group and the furan ring in “N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide” may confer distinct chemical properties, such as enhanced stability or specific biological activity, compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S2/c1-14-11-15(2)21(16(3)12-14)30(26,27)23-13-20(19-5-4-10-28-19)29(24,25)18-8-6-17(22)7-9-18/h4-12,20,23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNAHTYAQJNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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